REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[CH:8](O)=[O:9]>>[C:5]12[CH:6]=[C:2]3[N:1]=[C:5]([CH:4]=[CH:3]3)[CH:6]=[C:2]3[NH:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]3=[N:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]([NH:1]1)=[CH:3][CH:4]=2.[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH2:8]=[O:9]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C12=CC=C(N1)C=C1C=CC(=N1)C=C1C=CC(N1)=CC=1C=CC(N1)=C2
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[CH:8](O)=[O:9]>>[C:5]12[CH:6]=[C:2]3[N:1]=[C:5]([CH:4]=[CH:3]3)[CH:6]=[C:2]3[NH:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]3=[N:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]([NH:1]1)=[CH:3][CH:4]=2.[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH2:8]=[O:9]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C12=CC=C(N1)C=C1C=CC(=N1)C=C1C=CC(N1)=CC=1C=CC(N1)=C2
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[CH:8](O)=[O:9]>>[C:5]12[CH:6]=[C:2]3[N:1]=[C:5]([CH:4]=[CH:3]3)[CH:6]=[C:2]3[NH:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]3=[N:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]([NH:1]1)=[CH:3][CH:4]=2.[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH2:8]=[O:9]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C12=CC=C(N1)C=C1C=CC(=N1)C=C1C=CC(N1)=CC=1C=CC(N1)=C2
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[CH:8](O)=[O:9]>>[C:5]12[CH:6]=[C:2]3[N:1]=[C:5]([CH:4]=[CH:3]3)[CH:6]=[C:2]3[NH:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]3=[N:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]([NH:1]1)=[CH:3][CH:4]=2.[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH2:8]=[O:9]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C12=CC=C(N1)C=C1C=CC(=N1)C=C1C=CC(N1)=CC=1C=CC(N1)=C2
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[CH:8](O)=[O:9]>>[C:5]12[CH:6]=[C:2]3[N:1]=[C:5]([CH:4]=[CH:3]3)[CH:6]=[C:2]3[NH:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]3=[N:1][C:5]([CH:4]=[CH:3]3)=[CH:6][C:2]([NH:1]1)=[CH:3][CH:4]=2.[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH2:8]=[O:9]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C12=CC=C(N1)C=C1C=CC(=N1)C=C1C=CC(N1)=CC=1C=CC(N1)=C2
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |